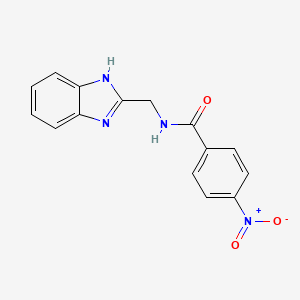

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

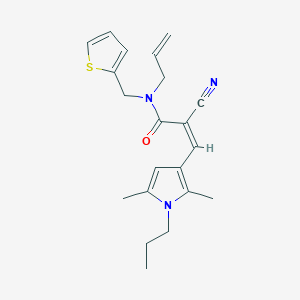

“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C15H13N3O . It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 251.283 Da . Detailed structural analysis such as X-ray crystallography or NMR spectroscopy would provide more insights into its molecular structure .

Physical And Chemical Properties Analysis

“N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide” has a density of 1.3±0.1 g/cm3, a boiling point of 592.4±33.0 °C at 760 mmHg, and a flash point of 312.1±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Anticancer Activity

The compound has been synthesized and evaluated for its anticancer activity . The synthesized compounds were characterized by IR, 1H-NMR, and mass spectral data. The compounds were further evaluated for anticancer activity against MCF-7 cell lines using MTT assay . The results highlight the fact that the synthesized compounds could be considered as possible therapeutic agents .

Molecular Docking Studies

Molecular docking studies were performed using VLife MDS 4.3 software . A significant correlation was observed between the in silico and the in vitro studies . This suggests that the compound could be a potential candidate for further development as a therapeutic agent.

Antitumor Activity

Benzimidazole is a heterocyclic, aromatic molecule that acts as a biological scaffold with anticancer, antitumor, and antiproliferative activities . This suggests that the compound could have potential antitumor activity.

Allosteric Activators of Human Glucokinase

Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK . This suggests that the compound could be used as an allosteric activator of human glucokinase.

Therapy of Type-2 Diabetes

Allosteric activators of human glucokinase (GK) had revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . This suggests that the compound could be used in the treatment of type-2 diabetes.

Androgen Receptor Antagonists

The synthesis and in vivo SAR studies of N-benzyl, N-aceto and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole as novel androgen receptor antagonists led to the discovery of 4-bromobenzyl benzimidazole . This suggests that the compound could be used as an androgen receptor antagonist.

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAUQDNFBMSGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2984809.png)

![5-bromo-N-[4-[4-[(5-bromothiophene-2-carbonyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B2984810.png)

![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2984811.png)

![(8S,9R,10S,13R,14R,17Z)-17-Ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/no-structure.png)

![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)

![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)